2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide
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Description
2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide is a useful research compound. Its molecular formula is C15H17N5O3 and its molecular weight is 315.333. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
A study explored the synthesis of novel thiazole derivatives, including compounds related to the chemical structure of interest, showing considerable antimicrobial effects against foodborne Gram-positive and Gram-negative bacteria, as well as various Candida and Aspergillus species (Cankilic & Yurttaş, 2017). Another research effort synthesized 8-substituted-3,4-dihydro-6-methyl-4-phenylimidazo[1,5-b][1,2,4]triazin-2(8H)-one derivatives with reported antimicrobial properties, further contributing to this compound class's potential in addressing infectious diseases (Sawant, 2013).
Synthesis of Heterocyclic Compounds
The development of heterocyclic compounds derived from the chemical structure of interest has been a significant area of research. For example, the synthesis of imidazo-sym-triazine derivatives was reported, demonstrating the versatility of these compounds in creating new chemical entities with potential biological activities (Dovlatyan et al., 2009). Furthermore, research into the synthesis of glycolurils and their analogs has shown the broad applicability of similar structures in pharmacology, explosives, and supramolecular chemistry (Kravchenko, Baranov, & Gazieva, 2018).
Antiviral and Anti-inflammatory Applications
Compounds with structural similarities have been synthesized for their potential antiviral and anti-inflammatory activities. For instance, imidazo[1,2-a]-s-triazine nucleosides were synthesized and evaluated for their antiviral activity, showing moderate efficacy against specific viruses (Kim et al., 1978). Another study synthesized novel benzodifuranyl derivatives, including structures related to our compound of interest, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Properties
IUPAC Name |
N-methyl-2-[8-(4-methylphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-10-3-5-11(6-4-10)18-7-8-19-13(22)14(23)20(17-15(18)19)9-12(21)16-2/h3-6H,7-9H2,1-2H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POFHZLPVWJTKHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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